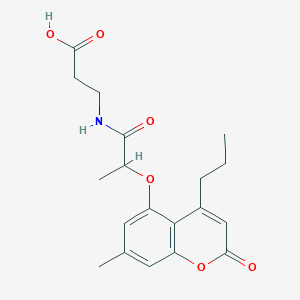
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is an organic compound that falls within the category of sulfonamides. Sulfonamides are known for their diverse applications, particularly in the medicinal chemistry field as antibiotics and in other chemical processes due to their unique properties. This specific compound is characterized by its complex structure, making it significant in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction sequence. Typically, the synthesis starts with the preparation of the 1,2,3,4-tetrahydroquinoline derivative followed by sequential functionalization at different positions:
Formation of 1,2,3,4-tetrahydroquinoline: Begin with an appropriate aniline derivative, which undergoes cyclization to form the tetrahydroquinoline core.
Sulfonation: Introduce the propylsulfonyl group at the 1-position using a sulfonyl chloride derivative under basic conditions.
Bromination and Fluorination: Selective bromination followed by a substitution reaction can introduce the fluorine atom at the 3-position.
Ethoxy Substitution: The ethoxy group is typically introduced via an etherification reaction.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the compound with an appropriate sulfonamide derivative.
Industrial Production Methods
Industrial production of 4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide involves similar synthetic routes but optimized for scale, often using continuous flow reactors and automated systems to ensure efficiency and yield. Conditions such as temperature, pressure, solvent choice, and catalyst use are meticulously controlled to achieve the desired purity and quantity.
化学反応の分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction can modify the sulfonyl or nitro groups if present.
Substitution: Aromatic substitution reactions can occur, especially on the benzene ring and the tetrahydroquinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.
Reduction: Commonly using hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C) or metal hydrides like sodium borohydride (NaBH4).
Substitution: Electrophilic substitution often uses reagents like bromine (Br2), chlorine (Cl2), or fluorinating agents for introducing halogens.
Major Products
Oxidation might yield quinolinone derivatives.
Reduction could lead to amine derivatives.
Substitution reactions can produce various halogenated or nitro-substituted products.
科学的研究の応用
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide has broad applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the development of new molecules with potential biological activity.
Biology: Investigated for its potential interactions with biological systems, particularly as enzyme inhibitors or receptor modulators.
Medicine: Explored for therapeutic uses, particularly in designing drugs targeting specific diseases due to its sulfonamide moiety.
Industry: Utilized in creating specialty chemicals, dyes, and pigments due to its unique structure and properties.
作用機序
The mechanism by which this compound exerts its effects generally involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of enzymes or receptors:
Molecular Targets: May include various enzymes like proteases, kinases, or sulfonamide receptors.
Pathways Involved: Interferes with metabolic or signal transduction pathways, leading to its desired or observed biological effects.
類似化合物との比較
4-ethoxy-3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is unique due to its specific substitutions on the benzene and tetrahydroquinoline rings, providing distinct properties and applications.
Similar Compounds
4-chloro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Similar core structure but different halogen substitution.
4-ethoxy-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variation in the functional groups attached, leading to different reactivity and biological activity.
3-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide: Variations in halogen substitution and overall reactivity.
特性
IUPAC Name |
4-ethoxy-3-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O5S2/c1-3-12-29(24,25)23-11-5-6-15-7-8-16(13-19(15)23)22-30(26,27)17-9-10-20(28-4-2)18(21)14-17/h7-10,13-14,22H,3-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESXFHCJYOIHTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OCC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(4-benzylpiperidin-1-yl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2521000.png)
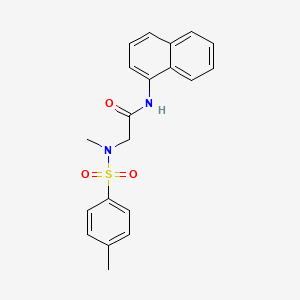
![8-(4-tert-butylbenzoyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2521002.png)
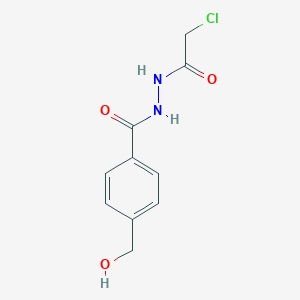
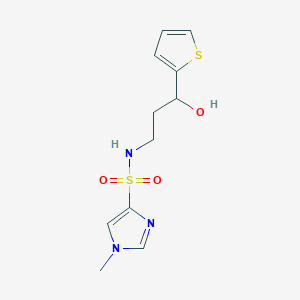
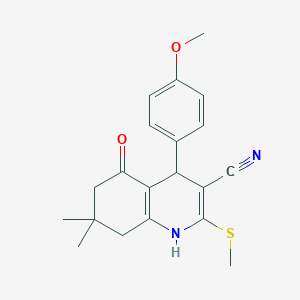

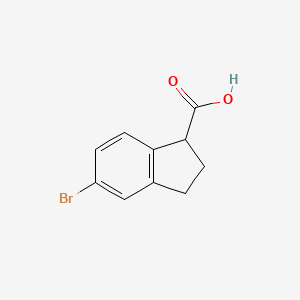
![2-(4-chlorophenoxy)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2521016.png)
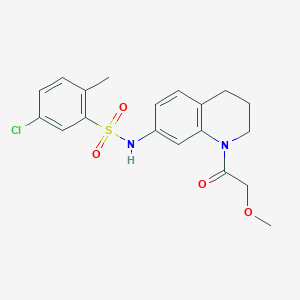
![5-amino-1-[(2,5-dimethylphenyl)methyl]-N-[(furan-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2521018.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
